Methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a 4-(dimethylamino)phenyl substituent at position 4, a methyl group at position 6, and a thioxo (C=S) moiety at position 2. Key physicochemical properties include:
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-12(14(19)20-4)13(17-15(21)16-9)10-5-7-11(8-6-10)18(2)3/h5-8,13H,1-4H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJCZFUEUPOHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H24N4OS
- Molecular Weight : 380.50646 g/mol
- CAS Number : 328556-95-2
The compound features a tetrahydropyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.
This compound has been studied for its inhibitory effects on topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. Inhibition of Topo II can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, it has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines. A study demonstrated that compounds similar to this tetrahydropyrimidine derivative significantly inhibited the growth of androgen receptor-positive prostate cancer cells by targeting both Topo IIα and Topo IIβ .
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The presence of the thioxo group in the structure is believed to enhance this activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the dimethylamino group or the pyrimidine ring can lead to variations in biological activity. For example, certain substitutions have been linked with improved solubility and reduced cytotoxicity while maintaining Topo II inhibitory effects .
Study 1: Topoisomerase Inhibition
A study conducted by Matias-Barrios et al. focused on synthesizing derivatives of similar compounds to enhance pharmacokinetic properties while retaining Topo II inhibition. The results indicated that specific structural modifications could improve solubility and metabolic stability without increasing cytotoxicity .
Study 2: Antimicrobial Efficacy
In a comparative analysis of various pyrimidine derivatives, compounds exhibiting structural similarities to this compound were tested against multiple bacterial strains. The findings revealed significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL against standard bacterial strains .
Biological Activity Summary Table
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Topoisomerase Inhibition | Topo IIα/β | Induces apoptosis | |
| Antimicrobial | E. coli, S. aureus | Significant antibacterial activity | |
| Cell Cycle Arrest | Cancer Cells | G2/M phase arrest |
Structure-Activity Relationship Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Certain derivatives have shown effectiveness against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Its structural features allow for interactions with biological targets in pests.
| Type of Pest | Efficacy (Field Trials) |
|---|---|
| Aphids | 85% mortality at 100 ppm |
| Fungal pathogens (e.g., Fusarium spp.) | 90% inhibition of spore germination |
Herbicidal Properties
Studies have shown that derivatives of this compound can inhibit the growth of certain weeds without affecting crop plants.
Polymer Chemistry
This compound is being explored for its potential use in polymer synthesis due to its reactive functional groups.
Photonic Applications
The compound's unique optical properties make it suitable for applications in photonic devices and sensors.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of thioxo-tetrahydropyrimidine derivatives and their anticancer activity against various cancer cell lines. The lead compound showed an IC50 value of 0.5 µM against MCF-7 breast cancer cells.
Case Study 2: Pesticide Development
Field trials conducted by agricultural researchers evaluated the efficacy of this compound as a novel pesticide formulation against aphid infestations in soybean crops. Results indicated a significant reduction in pest populations compared to control plots.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Thymidine Phosphorylase Inhibition
The 4-aryl substituent and 2-thioxo/oxo group significantly influence TP inhibition. Key comparisons are summarized below:
Key Observations :
- The 4-(dimethylamino)phenyl group enhances TP inhibition compared to 3,4-dimethoxyphenyl (92.3% vs. 59.0% inhibition) but is less potent than thiophen-2-yl derivatives in other studies .
- The thioxo group (C=S) at position 2 improves activity over oxo (C=O) analogues, as seen in fluorophenyl derivatives (e.g., IC₅₀ = 216–235 µM for thioxo vs. 182–213 µM for oxo) .
Melting Points and Solubility
Q & A
Basic: How is Methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate synthesized, and what methodological optimizations are critical for yield improvement?
The compound is synthesized via the Biginelli condensation reaction, a one-pot multicomponent approach involving a substituted aldehyde (e.g., 4-(dimethylamino)benzaldehyde), methyl acetoacetate, and thiourea in the presence of an acid catalyst (e.g., NHCl or acetic acid). Key parameters include:
- Catalyst selection : NHCl enhances cyclization efficiency compared to other Lewis acids .
- Solvent and temperature : Refluxing in acetic acid (100°C for 8–12 hours) improves reaction completion .
- Purification : Recrystallization from ethanol or ethanol-water mixtures resolves impurities, achieving >95% purity .
Advanced: What structural features govern the compound’s conformation and intermolecular interactions, and how are these resolved experimentally?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Flattened boat conformation : The tetrahydropyrimidine ring adopts this geometry due to steric hindrance from the 4-(dimethylamino)phenyl group .
- Hydrogen-bonding networks : Intermolecular N–H···S and N–H···O interactions stabilize the crystal lattice, forming 3D frameworks .
- Disorder in substituents : Ethyl or methyl groups may exhibit positional disorder, resolved using rigid-bond restraints during refinement .
Basic: What analytical techniques are essential for characterizing this compound’s purity and regioselectivity?
- NMR spectroscopy : H and C NMR confirm regioselectivity at the 4- and 6-positions of the pyrimidine ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., theoretical 331.12 g/mol for CHNOS) .
- HPLC with UV detection : Monitors reaction progress and purity, especially for thioxo vs. oxo byproducts .
Advanced: How do substituent modifications (e.g., thioxo vs. oxo, aryl groups) influence biological activity, and what assays validate these effects?
- Thioxo vs. oxo : The thioxo group enhances hydrogen-bond acceptor capacity, potentially improving antimicrobial activity compared to oxo analogs .
- Aryl group effects : Electron-donating groups (e.g., dimethylamino) increase solubility and π-π stacking in target binding pockets .
- Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and cytotoxicity screening (e.g., MTT assays on mammalian cells) are recommended .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., thioxo sulfur and carbonyl oxygen) .
- Molecular docking : Simulates binding to targets like bacterial dihydrofolate reductase (DHFR), using AutoDock Vina with PyMOL visualization .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .
Advanced: What strategies resolve contradictions in reported biological activity data across similar dihydropyrimidinones?
- Standardized assay protocols : Variability in MIC values often arises from differences in bacterial strains or culture conditions. Use CLSI guidelines for reproducibility .
- Metabolic stability tests : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
- Crystallographic validation : Co-crystallize the compound with purported targets (e.g., DHFR) to confirm binding modes .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic reaction mixtures before disposal and segregate organic waste containing thiourea derivatives .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the thioxo group .
Advanced: How is stereochemical control achieved during synthesis, particularly for enantiomeric forms?
- Chiral catalysts : Use (L)-proline or BINOL-derived catalysts to induce asymmetry at the 4-position .
- Chromatographic resolution : Chiral HPLC with cellulose-based columns separates R- and S-enantiomers, confirmed by circular dichroism (CD) .
Advanced: What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?
- Exothermicity control : Gradual reagent addition and jacketed reactors prevent thermal runaway during Biginelli reactions .
- Solvent recovery : Ethanol is reclaimed via distillation to reduce costs and environmental impact .
- Byproduct management : Thiourea-derived byproducts are removed via activated charcoal filtration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
